molecular formula C25H23N7O3 B2582334 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539799-09-2

2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2582334
CAS No.: 539799-09-2
M. Wt: 469.505
InChI Key: BTUHYVJYSBFGNE-UHFFFAOYSA-N
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Description

2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H23N7O3 and its molecular weight is 469.505. The purity is usually 95%.
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Biological Activity

The compound 2-(3,5-dimethoxyphenyl)-5-methyl-7-(pyridin-2-yl)-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel triazolo-pyrimidine derivative that has garnered attention for its potential therapeutic applications. With a molecular formula of C25H23N7O3C_{25}H_{23}N_7O_3 and a molecular weight of approximately 469.505 g/mol, this compound exhibits a complex structure that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions including the Michael addition of 1,2,4-triazol-5-amine with various α,β-unsaturated ketones. The resulting product can be characterized using techniques such as NMR and X-ray crystallography to confirm the structural integrity and purity of the compound .

Anticancer Activity

Recent studies have indicated that triazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to our target compound have shown promising results in inhibiting cancer cell proliferation through various mechanisms. These include:

  • Inhibition of Kinase Activity : Certain derivatives have been reported to inhibit key kinases involved in cancer progression, which may also apply to our compound .
  • Cytotoxicity Against Cancer Cell Lines : Preliminary data suggest that related compounds demonstrate cytotoxic effects against various cancer cell lines with IC50 values indicating significant potency .

Antimicrobial Activity

The biological activity of this compound extends beyond anticancer effects. Some studies have highlighted its potential as an antimicrobial agent. For example:

  • Activity Against Mycobacterium tuberculosis : Compounds with similar structures have been evaluated for their anti-tubercular activity, showing effective inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 µM .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Key findings include:

  • Substituent Effects : The presence of methoxy groups on the phenyl ring and specific nitrogen substitutions in the pyrimidine core significantly enhance biological activity.
  • Pyridine Moieties : The incorporation of pyridine rings has been linked to increased interaction with biological targets, potentially enhancing efficacy against cancer and microbial pathogens .

Case Studies

Several case studies have been conducted to elucidate the biological activity of compounds similar to our target compound:

  • Study on Anticancer Properties : A study evaluated a series of triazolo-pyrimidine derivatives against various cancer cell lines. Results indicated that compounds with specific substitutions exhibited IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Assessment : Another study focused on the anti-tubercular activity of related compounds, demonstrating significant efficacy against Mycobacterium tuberculosis, which supports the potential use of our target compound in treating resistant strains .

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-5-methyl-7-pyridin-2-yl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N7O3/c1-15-21(24(33)29-17-7-6-9-26-14-17)22(20-8-4-5-10-27-20)32-25(28-15)30-23(31-32)16-11-18(34-2)13-19(12-16)35-3/h4-14,22H,1-3H3,(H,29,33)(H,28,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUHYVJYSBFGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC(=CC(=C3)OC)OC)N1)C4=CC=CC=N4)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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